molecular formula C28H22ClN3O5S3 B10763978 2-[5-[[3-[4-[(4-Chlorophenyl)methoxy]phenyl]-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid

2-[5-[[3-[4-[(4-Chlorophenyl)methoxy]phenyl]-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid

Cat. No.: B10763978
M. Wt: 612.1 g/mol
InChI Key: UEMVHDDFBLKUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML113 is a compound primarily used in research related to microtubule polymerization. It is composed of tubulin, a protein that forms microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Tubulin is a heterodimer consisting of two closely related proteins, alpha-tubulin and beta-tubulin .

Preparation Methods

Synthetic Routes and Reaction Conditions: ML113 is prepared by isolating tubulin from bovine brain tissue. The tubulin is then purified to achieve a high level of purity, typically greater than 99% . The preparation involves several steps:

Industrial Production Methods: The industrial production of ML113 follows similar steps as the laboratory preparation but on a larger scale. The process involves the use of large-scale centrifuges and chromatography columns to handle the increased volume of material. The final product is subjected to rigorous quality control to ensure consistency and purity .

Mechanism of Action

ML113 exerts its effects by modulating the polymerization of tubulin into microtubules. The compound binds to tubulin dimers and promotes their assembly into protofilaments, which then associate to form microtubules. This process is regulated by the binding and hydrolysis of guanosine triphosphate . The molecular targets of ML113 include the alpha-tubulin and beta-tubulin subunits, which are essential for microtubule formation .

Properties

Molecular Formula

C28H22ClN3O5S3

Molecular Weight

612.1 g/mol

IUPAC Name

2-[5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

InChI

InChI=1S/C28H22ClN3O5S3/c29-22-10-6-19(7-11-22)18-37-24-12-8-20(9-13-24)26-21(17-32(30-26)23-4-2-1-3-5-23)16-25-27(33)31(28(38)39-25)14-15-40(34,35)36/h1-13,16-17H,14-15,18H2,(H,34,35,36)

InChI Key

UEMVHDDFBLKUGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C=C5C(=O)N(C(=S)S5)CCS(=O)(=O)O

Origin of Product

United States

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